molecular formula C14H20ClNO2 B2561911 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide CAS No. 1397188-31-6

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2561911
CAS RN: 1397188-31-6
M. Wt: 269.77
InChI Key: DKVBJSPRZIKFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide, also known as L-768,242, is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and mood. The discovery of L-768,242 has led to a better understanding of the role of the NK1 receptor in various physiological and pathological processes.

Mechanism of Action

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide acts as a competitive antagonist of the NK1 receptor. The NK1 receptor is primarily expressed in the central and peripheral nervous system and is involved in the regulation of various physiological and pathological processes. By blocking the activation of the NK1 receptor, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide can modulate the release of neurotransmitters and neuropeptides, leading to the attenuation of pain and inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide can effectively reduce the release of substance P, a neuropeptide that is involved in pain and inflammation. Additionally, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide is its selectivity for the NK1 receptor. This allows for more precise targeting of the receptor, reducing the potential for off-target effects. Additionally, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been shown to have a favorable safety profile in animal studies. However, one of the limitations of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide as a novel analgesic and anti-inflammatory agent in humans. Additionally, the role of the NK1 receptor in various pathological processes, such as cancer and depression, is an area of active research. Further studies are needed to fully elucidate the potential therapeutic applications of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide and the NK1 receptor.

Synthesis Methods

The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide involves several steps. The first step is the reaction of 3-methoxybenzylamine with 2,2-dimethylpropionyl chloride to form N-(3-methoxybenzyl)-2,2-dimethylpropionamide. The second step is the reaction of the resulting amide with thionyl chloride to form N-(3-methoxybenzyl)-2,2-dimethylpropanamide thionyl chloride adduct. The final step is the reaction of the adduct with 2-chloroacetamide to form 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide.

Scientific Research Applications

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is the role of the NK1 receptor in pain and inflammation. Studies have shown that 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide can effectively reduce pain and inflammation in animal models, indicating its potential as a novel analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)10-16(13(17)9-15)11-6-5-7-12(8-11)18-4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVBJSPRZIKFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1=CC(=CC=C1)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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